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Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its

derivatives being integral to numerous FDA-approved drugs and advanced materials.[1][2] The

strategic functionalization of the pyridine ring is paramount for modulating the physicochemical

and biological properties of these molecules. This guide provides an in-depth exploration of the

versatile 3-ethynylpyridine as a building block for creating diverse and complex molecular

architectures. We will delve into key synthetic transformations, including the Sonogashira

coupling and cycloaddition reactions, offering detailed protocols and mechanistic insights to

empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of the 3-
Ethynylpyridine Moiety
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The pyridine ring's electron-deficient nature presents unique challenges and opportunities for

synthetic chemists.[3] While C-H functionalization at the ortho (C2/C6) and para (C4) positions

is relatively established, selective modification at the meta (C3/C5) positions remains a

significant hurdle.[4][5] The 3-ethynylpyridine moiety emerges as a powerful and versatile

handle to overcome this challenge, providing a reactive alkyne functionality for a myriad of

subsequent transformations.

The ethynyl group at the 3-position offers several distinct advantages:

Versatile Reactivity: The terminal alkyne is amenable to a wide range of reactions, including

palladium-catalyzed cross-couplings, cycloadditions, and gold-catalyzed

hydrofunctionalizations.[6][7]

Linear Rigidity: The triple bond introduces a rigid, linear element into molecular structures,

which can be crucial for optimizing binding interactions with biological targets or controlling

the morphology of polymeric materials.

Access to Diverse Heterocycles: The alkyne can participate in various cycloaddition

reactions to construct novel fused and spirocyclic heterocyclic systems.

This guide will focus on two of the most powerful applications of 3-ethynylpyridine: the

Sonogashira coupling for the formation of C(sp)-C(sp²) bonds and [3+2] cycloaddition reactions

for the synthesis of five-membered heterocycles.

Sonogashira Coupling: A Robust Tool for Arylalkyne
Synthesis
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation

of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This

palladium-catalyzed, copper-co-catalyzed cross-coupling reaction is highly efficient and

proceeds under mild conditions, making it a favored method for constructing complex

molecules.[8][9]

Mechanistic Overview
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium

cycle and a copper cycle.[10]
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Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl

halide (Ar-X) to form a Pd(II) intermediate.

Transmetalation: The copper acetylide, generated in the copper cycle, transfers the

alkynyl group to the palladium center.

Reductive Elimination: The desired arylalkyne product is formed, and the Pd(0) catalyst is

regenerated.

Copper Cycle:

Coordination: The copper(I) salt coordinates to the terminal alkyne, increasing the acidity

of the terminal proton.

Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper

acetylide intermediate.
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Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Synthesis of 3-
(Phenylethynyl)pyridine
This protocol details the Sonogashira coupling of 3-ethynylpyridine with iodobenzene.

Materials:

3-Ethynylpyridine (1.0 eq)[11][12]

Iodobenzene (1.1 eq)

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq)
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Copper(I) iodide (CuI) (0.04 eq)

Triethylamine (TEA) (2.0 eq)

Anhydrous Tetrahydrofuran (THF)

Procedure:

To a dry, nitrogen-flushed round-bottom flask, add 3-ethynylpyridine, iodobenzene,

PdCl₂(PPh₃)₂, and CuI.

Add anhydrous THF and triethylamine.

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress

by TLC.

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of

celite to remove the precipitated salts.

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to afford 3-(phenylethynyl)pyridine.

Data Presentation:

Entry Aryl Halide Yield (%)

1 Iodobenzene 92

2 Bromobenzene 85

3 1-Iodo-4-methoxybenzene 95

4 1-Bromo-4-nitrobenzene 78
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[3+2] Cycloaddition Reactions: Accessing Five-
Membered Heterocycles
The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for the synthesis of five-membered

heterocycles.[13] In this concerted, pericyclic reaction, a 1,3-dipole reacts with a dipolarophile

(in this case, the ethynyl group of 3-ethynylpyridine) to form a five-membered ring.[13][14] This

reaction is highly versatile and allows for the construction of a wide variety of heterocyclic

systems with high regioselectivity.[15][16] A prominent example is the nitrone-olefin (3+2)

cycloaddition to form isoxazolines.[17]

Mechanistic Considerations
The [3+2] cycloaddition is a concerted process where the 4 π-electrons of the 1,3-dipole and

the 2 π-electrons of the dipolarophile participate in a cyclic transition state.[13] The

regioselectivity of the reaction is governed by the frontier molecular orbital (FMO) interactions

between the highest occupied molecular orbital (HOMO) of one component and the lowest

unoccupied molecular orbital (LUMO) of the other.
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Caption: General scheme for a [3+2] cycloaddition reaction.

Experimental Protocol: Synthesis of 3-(1-Phenyl-1H-
1,2,3-triazol-4-yl)pyridine
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click

chemistry reaction, to synthesize a triazole derivative.

Materials:

3-Ethynylpyridine (1.0 eq)

Azidobenzene (1.0 eq)

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
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Sodium ascorbate (0.2 eq)

tert-Butanol/Water (1:1)

Procedure:

In a round-bottom flask, dissolve 3-ethynylpyridine and azidobenzene in a 1:1 mixture of tert-

butanol and water.

To this solution, add sodium ascorbate followed by copper(II) sulfate pentahydrate.

Stir the reaction mixture vigorously at room temperature for 12-18 hours. The product will

often precipitate out of the reaction mixture.

Collect the precipitate by filtration and wash with cold water and then a small amount of cold

ethanol.

Dry the solid under vacuum to obtain the desired 3-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine.

Data Presentation:

Entry Azide Yield (%)

1 Azidobenzene 98

2 Benzyl azide 95

3 1-Azido-4-methoxybenzene 99

4 1-Azido-4-nitrobenzene 92

Gold-Catalyzed Hydrofunctionalization: An
Emerging Frontier
Homogeneous gold catalysis has emerged as a powerful tool for the activation of alkynes

towards nucleophilic attack.[18][19] Gold(I) catalysts, in particular, are highly effective in

promoting the addition of various nucleophiles (H-Nu) across the triple bond of 3-
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ethynylpyridine.[6][20] These reactions often proceed with high regioselectivity, typically

following Markovnikov's rule for terminal alkynes.[6]

Mechanistic Principles
The generally accepted mechanism involves the coordination of the gold(I) catalyst to the

alkyne, forming a π-complex. This coordination renders the alkyne more electrophilic and

susceptible to nucleophilic attack. The subsequent steps can vary depending on the specific

nucleophile and reaction conditions but typically involve the formation of a vinylgold

intermediate, which then undergoes protodeauration to yield the final product and regenerate

the active gold catalyst.[6]
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Caption: Simplified mechanism of gold-catalyzed hydrofunctionalization.

Applications in Drug Discovery and Materials
Science
The functionalized pyridine derivatives synthesized from 3-ethynylpyridine are of significant

interest in both drug discovery and materials science.

Drug Discovery: The pyridine nucleus is a privileged scaffold in medicinal chemistry.[21][22]

The ability to introduce a wide array of substituents at the 3-position via the ethynyl handle

allows for the fine-tuning of a molecule's steric and electronic properties to optimize its

interaction with biological targets.[1] The resulting compounds have shown potential as

anticancer, anti-inflammatory, and antibacterial agents.[2][21][23]

Materials Science: 3-Ethynylpyridine is a valuable building block for the synthesis of

advanced polymers and organic electronic materials.[7] The incorporation of the pyridine

moiety can enhance thermal stability, introduce specific electronic properties, and provide

sites for metal coordination.[7] These materials find applications in organic light-emitting

diodes (OLEDs), organic photovoltaics (OPVs), and functional coatings.[7]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.mdpi.com/2073-4344/10/10/1210
https://pubs.acs.org/doi/10.1021/cr0684319
https://www.mdpi.com/2073-4344/10/10/1210
https://www.mdpi.com/2073-4344/10/10/1210
https://www.benchchem.com/product/b2733790/docs?utm_src=pdf-body-img#functionalization-of-pyridine-rings-using-3-ethynyl-substituents-application-notes-and-protocols
https://www.ijsat.org/research-paper.php?id=5398
https://www.mdpi.com/1422-0067/25/17/9503
https://www.nbinno.com/article/pharmaceutical-intermediates/pyridine-derivatives-drug-discovery-synthesis-ne
https://pmc.ncbi.nlm.nih.gov/articles/PMC10212683/
https://www.ijsat.org/research-paper.php?id=5398
https://pmc.ncbi.nlm.nih.gov/articles/PMC10061656/
https://www.nbinno.com/article/other-organic-chemicals/role-3-ethynylpyridine-modern-material-science-ph
https://www.nbinno.com/article/other-organic-chemicals/role-3-ethynylpyridine-modern-material-science-ph
https://www.nbinno.com/article/other-organic-chemicals/role-3-ethynylpyridine-modern-material-science-ph
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2733790?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
3-Ethynylpyridine is a highly valuable and versatile building block for the functionalization of the

pyridine ring. The synthetic methodologies outlined in this guide, particularly the Sonogashira

coupling and [3+2] cycloaddition reactions, provide researchers with robust and reliable tools

for the synthesis of a diverse range of complex molecules. The insights into the reaction

mechanisms and the detailed experimental protocols are intended to facilitate the application of

these powerful transformations in both academic and industrial research settings, ultimately

accelerating innovation in drug discovery and materials science.

References
MDPI. (n.d.). Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic

Insights. Retrieved from [Link]

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

ACS Publications. (2010). A Simple, Modular Synthesis of Substituted Pyridines. Retrieved

from [Link]

PMC. (2010). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular

Complexity. Retrieved from [Link]

PMC. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in

Pyridines and Quinolines. Retrieved from [Link]

Journal of the American Chemical Society. (2022). Photochemical Organocatalytic

Functionalization of Pyridines via Pyridinyl Radicals. Retrieved from [Link]

ACS Publications. (2007). Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic

Perspective. Retrieved from [Link]

ACS Publications. (2015). Gold(I)-Catalyzed Activation of Alkynes for the Construction of

Molecular Complexity. Retrieved from [Link]

ResearchGate. (2024). C-H Functionalization of Pyridines. Retrieved from [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.mdpi.com/2304-6740/9/4/83
https://www.organic-chemistry.org/namedreactions/pyridine-synthesis.shtm
https://pubs.acs.org/doi/10.1021/ol100657v
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4386766/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5087265/
https://pubs.acs.org/doi/10.1021/jacs.2c11451
https://pubs.acs.org/doi/10.1021/cr068435d
https://pubs.acs.org/doi/10.1021/cr500489f
https://www.researchgate.net/publication/380061919_C-H_Functionalization_of_Pyridines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2733790?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


J-STAGE. (n.d.). Functionalization of Pyridines via Reissert-Henze Reaction. Retrieved from

[Link]

ResearchGate. (2013). A New Multicomponent Protocol for the Synthesis of Pyridines and

Fused Pyridines via a Formal aza [3+3] cycloaddition. Retrieved from [Link]

MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls

with Rongalite-Application for Synthesis of Terpyridines. Retrieved from [Link]

ACS Publications. (2019). Synthesis of Highly Substituted Pyridines via [4 + 2]

Cycloadditions of Vinylallenes and Sulfonyl Cyanides. Retrieved from [Link]

ACS Publications. (2024). Interrogating the anti-Insertion of Alkynes into Gold(III)–H Bonds.

Retrieved from [Link]

ResearchGate. (2023). Site-Selective Functionalization of Pyridinium Derivatives via Visible

Light Driven Photocatalysis with Quinolinone. Retrieved from [Link]

PubMed. (2024). Reaction strategies for the meta-selective functionalization of pyridine

through dearomatization. Retrieved from [Link]

PMC. (2011). One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium

Carbenoid-Induced Ring Expansion of Isoxazoles. Retrieved from [Link]

ResearchGate. (n.d.). Sonogashira cross‐coupling between 3‐ethynylpyridine and 3, 11 and

20. Retrieved from [Link]

PMC. (2017). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and

Their Anti-Inflammatory Evaluation. Retrieved from [Link]

PMC. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Retrieved

from [Link]

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

Royal Society of Chemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.jstage.jst.go.jp/article/cpb1953/43/8/43_8_1235/_article
https://www.researchgate.net/publication/289324005_A_New_Multicomponent_Protocol_for_the_Synthesis_of_Pyridines_and_Fused_Pyridines_via_a_Formal_aza_33_cycloaddition
https://www.mdpi.com/1420-3049/27/16/5283
https://pubs.acs.org/doi/10.1021/acs.joc.9b02715
https://pubs.acs.org/doi/10.1021/jacsau.4c00171
https://www.researchgate.net/publication/372758962_Site-Selective_Functionalization_of_Pyridinium_Derivatives_via_Visible_Light_Driven_Photocatalysis_with_Quinolinone
https://pubmed.ncbi.nlm.nih.gov/38647989/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3073862/
https://www.researchgate.net/figure/Sonogashira-cross-coupling-between-3-ethynylpyridine-and-3-11-and-20-31-230-234_fig16_322695502
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152199/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8181051/
https://en.wikipedia.org/wiki/Sonogashira_coupling
https://www.rsc.org/books/booking/9781782622396/9781782622396-00085
https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2733790?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

University of California, Irvine. (n.d.). The [3+2] Cycloaddition Reaction. Retrieved from [Link]

Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]

Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Retrieved from [Link]

IAR J Med Sci. (2024). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS

ANTICANCER AGENTS. Retrieved from [Link]

Royal Society of Chemistry. (n.d.). C–H functionalization of pyridines. Retrieved from [Link]

National Center for Biotechnology Information. (n.d.). 3-Ethynylpyridine. Retrieved from

[Link]

PMC. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and

Antibacterial Activities. Retrieved from [Link]

Wikipedia. (n.d.). Nitrone-olefin (3+2) cycloaddition. Retrieved from [Link]

MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Retrieved from

[Link]

ResearchGate. (2014). Theoretical Studies on [3+2]-Cycloaddition Reactions. Retrieved from

[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. nbinno.com [nbinno.com]

2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial
Activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 12 Tech Support

https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/18%3A_Ethers_and_Epoxides_Thiols_and_Sulfides/18.06%3A_Sonogashira_Coupling
https://www.chem.uci.edu/~jsnowick/groupweb/files/OT_Lecture_Notes.pdf
https://www.organic-chemistry.org/namedreactions/huisgen-1,3-dipolar-cycloaddition.shtm
https://chem.libretexts.org/Courses/University_of_Arkansas_Little_Rock/CHEM_4320_5320%3A_Advanced_Organic_Chemistry/01%3A_Pericyclic_Reactions/1.02%3A_Cycloaddition_Reactions
https://iarjmedsci.com/abstract/RECENT-ADVANCEMENTS-IN-PYRIDINE-DERIVATIVES-AS-ANTICANCER-AGENTS-15
https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob00890b
https://pubchem.ncbi.nlm.nih.gov/compound/186003
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10223591/
https://en.wikipedia.org/wiki/Nitrone-olefin(3%2B2)_cycloaddition
https://www.mdpi.com/1420-3049/29/17/3995
https://www.researchgate.net/publication/264440049_Theoretical_Studies_on_3_2-Cycloaddition_Reactions
https://www.benchchem.com/product/b2733790?utm_src=pdf-custom-synthesis#bc-rfq
https://www.nbinno.com/article/pharmaceutical-intermediates/pyridine-derivatives-drug-discovery-synthesis-ne
https://pmc.ncbi.nlm.nih.gov/articles/PMC10212683/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10212683/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2733790?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. researchgate.net [researchgate.net]

4. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and
Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

5. Reaction strategies for the meta-selective functionalization of pyridine through
dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights
[mdpi.com]

7. nbinno.com [nbinno.com]

8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

9. Sonogashira Coupling [organic-chemistry.org]

10. chem.libretexts.org [chem.libretexts.org]

11. 3-Ethynylpyridine | C7H5N | CID 186003 - PubChem [pubchem.ncbi.nlm.nih.gov]

12. 3-Ethynylpyridine, 97% 25 g | Request for Quote | Thermo Scientific Chemicals |
thermofisher.com [thermofisher.com]

13. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

14. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

15. chem.libretexts.org [chem.libretexts.org]

16. researchgate.net [researchgate.net]

17. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]

18. Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity -
PMC [pmc.ncbi.nlm.nih.gov]

19. pubs.acs.org [pubs.acs.org]

20. pubs.acs.org [pubs.acs.org]

21. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS -
IJSAT [ijsat.org]

22. Recent Advances: Heterocycles in Drugs and Drug Discovery [mdpi.com]

23. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their
Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Functionalization of Pyridine Rings Using 3-Ethynyl
Substituents: Application Notes and Protocols]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b2733790/docs#functionalization-of-pyridine-rings-
using-3-ethynyl-substituents-application-notes-and-protocols]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.researchgate.net/publication/371616683_C-H_Functionalization_of_Pyridines
https://pmc.ncbi.nlm.nih.gov/articles/PMC4666591/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4666591/
https://pubmed.ncbi.nlm.nih.gov/38647989/
https://pubmed.ncbi.nlm.nih.gov/38647989/
https://www.mdpi.com/2073-4344/10/10/1210
https://www.mdpi.com/2073-4344/10/10/1210
https://www.nbinno.com/article/other-organic-chemicals/role-3-ethynylpyridine-modern-material-science-ph
https://en.wikipedia.org/wiki/Sonogashira_coupling
https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Sonogashira_Coupling
https://pubchem.ncbi.nlm.nih.gov/compound/3-Ethynylpyridine
https://www.thermofisher.com/order/catalog/product/H53465.14
https://www.thermofisher.com/order/catalog/product/H53465.14
https://www.organic-chemistry.org/namedreactions/huisgen-1,3-dipolar-cycloaddition.shtm
https://snyder-group.uchicago.edu/downloads/Lectures2020/The%20[3+2]Cycloaddition%20Reaction.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Synthesis_(Shea)/01%3A_Pericyclic_Reactions/1.02%3A_Cycloaddition_Reactions
https://www.researchgate.net/publication/230942835_Theoretical_Studies_on_3_2-Cycloaddition_Reactions
https://en.wikipedia.org/wiki/Nitrone-olefin_(3%2B2)_cycloaddition
https://pmc.ncbi.nlm.nih.gov/articles/PMC4580024/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4580024/
https://pubs.acs.org/doi/10.1021/cr500691k
https://pubs.acs.org/doi/10.1021/cr0684319
https://www.ijsat.org/research-paper.php?id=5398
https://www.ijsat.org/research-paper.php?id=5398
https://www.mdpi.com/1422-0067/25/17/9503
https://pmc.ncbi.nlm.nih.gov/articles/PMC10061656/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10061656/
https://www.benchchem.com/product/b2733790/docs#functionalization-of-pyridine-rings-using-3-ethynyl-substituents-application-notes-and-protocols
https://www.benchchem.com/product/b2733790/docs#functionalization-of-pyridine-rings-using-3-ethynyl-substituents-application-notes-and-protocols
https://www.benchchem.com/product/b2733790/docs#functionalization-of-pyridine-rings-using-3-ethynyl-substituents-application-notes-and-protocols
https://www.benchchem.com/product/b2733790/docs#functionalization-of-pyridine-rings-using-3-ethynyl-substituents-application-notes-and-protocols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2733790?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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